molecular formula C11H16N2O4 B601195 Carbidopa Impurity E CAS No. 52514-63-3

Carbidopa Impurity E

Número de catálogo B601195
Número CAS: 52514-63-3
Peso molecular: 240.26
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate, commonly referred to as methyl-2-hydrazinopropanoate, is a synthetic compound that has been used in a variety of scientific research applications. It is a hydrazone derivative of a phenolic compound, and it has the ability to form complexes with metal ions. Methyl-2-hydrazinopropanoate has been used in a variety of scientific research applications due to its ability to form metal complexes, and its ability to act as an inhibitor of some enzymes.

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Parkinson

Carbidopa es un inhibidor de la descarboxilasa de aminoácidos aromáticos y se usa en combinación con levodopa como precursor de la dopamina en formulaciones farmacéuticas para el tratamiento de la enfermedad de Parkinson {svg_1}. El método se basa en la reacción de condensación selectiva entre el grupo hidracina de la carbidopa y el grupo funcional formilo de la vainillina, un agente aromatizante natural, en solución alcohólica acidificada {svg_2}.

Detección y cuantificación colorimétricas

La carbidopa se puede detectar y cuantificar selectivamente utilizando métodos colorimétricos. El desarrollo del color amarillo debido a la formación de 4-hidroxi-3-metoxibenzalazina se observó solo para la carbidopa, mientras que la levodopa, que carece del grupo hidracina, no tiñó la solución {svg_3}.

Control de calidad de las formulaciones farmacéuticas

El método colorimétrico desarrollado para la detección de carbidopa es muy simple, económico y eficaz para la estimación de fármacos y el control de calidad de las formulaciones farmacéuticas {svg_4}.

Cuantificación simultánea con levodopa

Una investigación experimental y teórica sobre el proceso de oxidación de la carbidopa y la levodopa pudo proporcionar las condiciones óptimas de un método analítico eficiente para la cuantificación simultánea de levodopa y carbidopa en preparaciones farmacéuticas {svg_5}.

Patrón de referencia en pruebas de laboratorio

La mezcla de impurezas de carbidopa EP es un patrón de referencia, destinado a utilizarse únicamente en pruebas de laboratorio según lo prescrito específicamente en la Farmacopea Europea {svg_6}.

Proceso de oxidación controlado

Se ha desarrollado un método para la cuantificación simultánea de levodopa y carbidopa basado en un proceso de oxidación controlado. Este método se ha validado, mostrando buena linealidad en los rangos de 3,88–42,68 µg mL −1 para levodopa y 2,2–11,00 µg mL −1 para carbidopa {svg_7}.

Mecanismo De Acción

Carbidopa Impurity E: A Comprehensive Overview of Its Mechanism of Action

This compound, also known as “EJ24A8QHH9” or “methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate”, is a chemical compound that plays a significant role in the treatment of Parkinson’s disease . This article provides a detailed overview of its mechanism of action, covering its target, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the enzyme aromatic amino acid decarboxylase (AADC) . AADC is crucial in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .

Mode of Action

This compound acts as an inhibitor of AADC, preventing the peripheral metabolism of levodopa . This inhibition allows for a greater distribution of levodopa into the central nervous system .

Biochemical Pathways

The action of this compound affects the pathway of levodopa metabolism. It inhibits the decarboxylation of levodopa to dopamine in the peripheral tissue .

Pharmacokinetics

The pharmacokinetics of this compound is closely tied to its role in enhancing the bioavailability of levodopa. By inhibiting the peripheral metabolism of levodopa, this compound increases the concentration of levodopa that can cross the blood-brain barrier . This results in a more effective treatment for Parkinson’s disease with lower doses of levodopa .

Result of Action

The primary result of this compound’s action is the increased availability of levodopa in the brain. This leads to a higher concentration of dopamine, which is beneficial in the treatment of Parkinson’s disease . By inhibiting the peripheral metabolism of levodopa, this compound also reduces the side effects caused by dopamine on the periphery .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of this compound capsules can be affected by light and temperature . Therefore, these capsules are typically stored protected from light at room temperature . Furthermore, the efficacy of this compound can be influenced by the patient’s diet, as certain foods can interfere with the absorption of levodopa .

Análisis Bioquímico

Propiedades

IUPAC Name

methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(13-12,10(16)17-2)6-7-3-4-8(14)9(15)5-7/h3-5,13-15H,6,12H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETYBXLXKYRFEN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52514-63-3
Record name Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, methyl ester, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052514633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENEPROPANOIC ACID, .ALPHA.-HYDRAZINO-3,4-DIHYDROXY-.ALPHA.-METHYL-, METHYL ESTER, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ24A8QHH9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.